Cas no 949-90-6 (Z-Gly-nh2)

Z-Gly-NH2はN末端保護されたグリシンアミド誘導体であり、ペプチド合成における中間体として利用可能である。アミド結合形成反応において高い反応性を示し、立体選択的合成に適した特性を有する。
Z-Gly-nh2 structure
Z-Gly-nh2 structure
商品名:Z-Gly-nh2
CAS番号:949-90-6
MF:C10H12N2O3
メガワット:208.213882446289
MDL:MFCD00042825
CID:808897
PubChem ID:24890271

Z-Gly-nh2 化学的及び物理的性質

名前と識別子

    • Carbamic acid,N-(2-amino-2-oxoethyl)-, phenylmethyl ester
    • N-carbobenzyloxy-glycinamide
    • Z-glycine amide
    • Z-Gly-NH2
    • benzyl 2-amino-2-oxoethylcarbamate
    • Benzyloxycarbonylglycinamide
    • Carbobenzoxyglycinamide
    • CB Z-Gly-NH2
    • CBZ-GLYCINE AMIDE
    • N-Benzyloxycarbonylglycinamide
    • N-Cbz-glycinamide
    • N-Cbz-glycine
    • Z-GLYCINAMIDE
    • Z-GLYCINE-NH2
    • Carbamic acid, (2-amino-2-oxoethyl)-, phenylmethyl ester (9CI)
    • Carbamic acid, (carbamoylmethyl)-, benzyl ester (6CI, 7CI, 8CI)
    • Phenylmethyl N-(2-amino-2-oxoethyl)carbamate (ACI)
    • Benzyl (2-amino-2-oxoethyl)carbamate
    • Cbz-glycinamide
    • N-Benzyloxycarbonylglycine amide
    • NSC 88477
    • Oprea1_197296
    • benzyl N-(carbamoylmethyl)carbamate
    • CARBAMIC ACID, N-(2-AMINO-2-OXOETHYL)-, PHENYLMETHYL ESTER
    • UNII-6NLL3GNH3P
    • Z-Gly-NH
    • benzyl N-(2-aminoacetyl)carbamate
    • J-300139
    • Cbz-DL-glycinamide
    • 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid
    • Benzyl carbamoylmethylcarbamate
    • NSC88477
    • EINECS 213-445-2
    • AB6158
    • NSC-88477
    • CBZ-Glyamide
    • AKOS015913993
    • 6NLL3GNH3P
    • Carbamoylmethyl-carbamic acid benzyl ester
    • benzyl(2-amino-2-oxoethyl)carbamate
    • NS00042901
    • Carbamic acid, (2-amino-2-oxoethyl)-, phenylmethyl ester
    • MFCD00042825
    • SCHEMBL2820683
    • DS-13401
    • 949-90-6
    • DTXSID90915230
    • benzyl N-(2-amino-2-oxoethyl)carbamate
    • CHEMBL431275
    • SY064760
    • Z-Gly-NH2, >=99.0% (HPLC)
    • CS-W015222
    • N-(Benzyloxycarbonyl)glycinamide
    • EN300-748995
    • Q-101747
    • Z-Gly-nh2
    • MDL: MFCD00042825
    • インチ: 1S/C10H12N2O3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14)
    • InChIKey: HQYMUNCIMNFLDT-UHFFFAOYSA-N
    • ほほえんだ: O=C(NCC(N)=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 208.08500
  • どういたいしつりょう: 208.085
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 81.4A^2

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.2360
  • ゆうかいてん: 136-139 °C
  • ふってん: 447.1±38.0 °C at 760 mmHg
  • フラッシュポイント: 224.2±26.8 °C
  • 屈折率: 1.554
  • PSA: 81.42000
  • LogP: 1.48930
  • かんど: Hygroscopic
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

Z-Gly-nh2 セキュリティ情報

Z-Gly-nh2 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z56520-10g
Z-Gly-NH2
949-90-6 98%
10g
¥112.0 2023-09-05
TRC
G765013-500mg
Z-Gly-nh2
949-90-6
500mg
$87.00 2023-05-18
eNovation Chemicals LLC
Y1290953-100g
Z-Gly-NH2
949-90-6 98%
100g
$105 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047186-25g
Z-Gly-NH2
949-90-6 98%
25g
¥177 2023-04-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047186-100g
Z-Gly-NH2
949-90-6 98%
100g
¥607 2023-04-12
ChemScence
CS-W015222-100g
Z-Gly-NH2
949-90-6 99.84%
100g
$108.0 2022-04-26
Chemenu
CM255962-100g
Z-Gly-NH2
949-90-6 95+%
100g
$115 2021-06-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MI954-5g
Z-Gly-nh2
949-90-6 98%
5g
101.0CNY 2021-08-04
TRC
G765013-250mg
Z-Gly-nh2
949-90-6
250mg
$75.00 2023-05-18
TRC
G765013-100mg
Z-Gly-nh2
949-90-6
100mg
$64.00 2023-05-18

Z-Gly-nh2 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Dimethylamine Solvents: Methanol
リファレンス
Synthesis and characterization of B-O-Tosyldehydroserine as a precursor of dehydroamino acids
Nakazawa, Takashi; Susuki, Tomiko; Ishii, Masako, Tetrahedron Letters, 1997, 38(52), 8951-8954

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ,  Water ;  cooled; rt; 12 h, rt
リファレンス
Heterocyclic compounds useful as Raf kinase inhibitors and their preparation, and use in the treatment of Raf-mediated diseases
, United States, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Pyridine ,  Ammonium bicarbonate ,  Di-tert-butyl dicarbonate Solvents: Dimethylformamide
リファレンス
Activation of carboxylic acids by pyrocarbonates. Application of di-tert-butyl pyrocarbonate as condensing reagent in the synthesis of amides of protected amino acids and peptides
Pozdnev, Vladimir F., Tetrahedron Letters, 1995, 36(39), 7115-18

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Methanol
リファレンス
Synthesis of arginine-containing peptides through their omithine analogs. Synthesis of arginine vasopressin, arginine vasotocin, and L-histidyl-L-phenylalanyl-L-arginyl-L-tryptoph-ylglycine
Bodanszky, Miklos; Ondetti, Miguel A.; Birkhimer, Carolyn A.; Thomas, Patsy L., Journal of the American Chemical Society, 1964, 86(20), 4452-9

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium bicarbonate Solvents: 1,4-Dioxane ,  Water
リファレンス
Total synthesis of nosiheptide. Synthesis of thiazole fragments
Koerber-Ple, Karen; Massiot, Georges, Journal of Heterocyclic Chemistry, 1995, 32(4), 1309-15

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ,  Water ;  cooled; rt; 12 h, rt
リファレンス
Pyrimidine-4-carboxamide compounds useful as Raf kinase inhibitors and their preparation and use in the treatment of Raf-mediated diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Ammonium benzoate Catalysts: Triacylglycerol lipase Solvents: Toluene ;  16 h, 50 °C
リファレンス
Enzymatic C-terminal amidation of amino acids and peptides
Nuijens, Timo; Piva, Elena; Kruijtzer, John A. W.; Rijkers, Dirk T. S.; Liskamp, Rob M. J.; et al, Tetrahedron Letters, 2012, 53(29), 3777-3779

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Water Catalysts: Ruthenium (supported on chitin) ,  Chitosan ;  16 h, 120 °C
リファレンス
Hydration of nitriles to amides by a chitin-supported ruthenium catalyst
Matsuoka, Aki; Isogawa, Takahiro; Morioka, Yuna; Knappett, Benjamin R.; Wheatley, Andrew E. H.; et al, RSC Advances, 2015, 5(16), 12152-12160

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 Reagents: Ammonia ;  30 min, 0 °C
リファレンス
Direct synthesis of phosphinopeptides containing C-terminal α-aminoalkylphosphinic acids
Meng, Fan-Hua; Xu, Jia-Xi, Amino Acids, 2010, 39(2), 533-538

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate ,  Ammonia Solvents: Water
リファレンス
Preparation of cyclic RGD peptides of amino acids based on thiazoles or oxazoles as selective antagonists of αvβ3 integrin
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Methyl iodide ,  Sodium carbonate Solvents: Dimethylformamide ;  rt; 24 h, rt
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  24 h, rt
リファレンス
Parallel Synthesis of An Oligomeric Imidazole-4,5-dicarboxamide Library
Xu, Zhigang; DiCesare, John C.; Baures, Paul W., Journal of Combinatorial Chemistry, 2010, 12(2), 248-254

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  5 min, 0 °C
1.2 Reagents: Ethyl chloroformate ;  15 min, 0 °C
1.3 Reagents: Ammonia ;  1 h, rt
リファレンス
Urea derivatives as pyruvate kinase activators and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  20 min, -15 °C
1.2 Reagents: Ammonia Solvents: Water ;  4 h, -15 °C
リファレンス
One-pot synthesis of orthogonally protected dipeptide selenazoles employing Nα-amino selenocarboxamides and α-bromomethyl ketones
Madhu, Chilakapati; Panguluri, Nageswara Rao; Narendra, N.; Panduranga, V.; Sureshbabu, Vommina V., Tetrahedron Letters, 2014, 55(50), 6831-6835

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
リファレンス
Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents
Seiler, Max P.; Stoll, Andre P.; Closse, Annemarie; Frick, Willy; Jaton, Annelise; et al, Journal of Medicinal Chemistry, 1986, 29(6), 912-17

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ,  Dichloromethane
1.2 Reagents: Ammonia Solvents: Dimethylformamide ,  Dichloromethane ,  Water
リファレンス
A simple method for amide formation from protected amino acids and peptides
Chen, Shui Tein; Wu, Shih Hsiung; Wang, Kung Tsung, Synthesis, 1989, (1), 37-8

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 °C
1.2 Reagents: Ammonia Solvents: Water ;  45 min, -10 °C
リファレンス
N-Alkenylation of hydroxamic acid derivatives with ethynyl benziodoxolone to synthesize cis-enamides through vinyl benziodoxolones
Shimbo, Daisuke; Maruyama, Toshifumi; Tada, Norihiro; Itoh, Akichika, Organic & Biomolecular Chemistry, 2021, 19(11), 2442-2447

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Ammonium hydroxide Solvents: Water
リファレンス
Inverse electron demand Diels-Alder reactions of indole. IV. A new route to β-carbolines
Fan, Wen-Hong; Parikh, Mamta; Snyder, John K., Tetrahedron Letters, 1995, 36(37), 6591-4

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran ;  2 min, -20 °C; 15 min, 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  1 h, 0 °C
リファレンス
Polythiazole linkers as functional rigid connectors: a new RGD cyclopeptide with enhanced integrin selectivity
Ruiz-Rodriguez, J.; Miguel, M.; Preciado, S.; Acosta, G. A.; Adan, J.; et al, Chemical Science, 2014, 5(10), 3929-3935

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water ;  pH 8, 0 °C
1.2 0 °C; 2 h, rt
リファレンス
Antibody drug conjugate containing SN38 and its application in cancer and autoimmune disease
, China, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Ethyl chloroformate
1.2 Reagents: Ammonia Solvents: Water
リファレンス
Convenient synthesis of phosphonodipeptides containing C-terminal α-aminoalkylphosphonic acids
Sun, Biyun; Xu, Jiaxi, Journal of Peptide Science, 2015, 21(7), 615-619

Z-Gly-nh2 Raw materials

Z-Gly-nh2 Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:949-90-6)Z-Gly-nh2
A845145
清らかである:99%
はかる:500g
価格 ($):295.0